4-(3-formylphenyl)benzoic Acid 4-(3-formylphenyl)benzoic Acid
Brand Name: Vulcanchem
CAS No.: 222180-23-6
VCID: VC21092239
InChI: InChI=1S/C14H10O3/c15-9-10-2-1-3-13(8-10)11-4-6-12(7-5-11)14(16)17/h1-9H,(H,16,17)
SMILES: C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)C=O
Molecular Formula: C14H10O3
Molecular Weight: 226.23 g/mol

4-(3-formylphenyl)benzoic Acid

CAS No.: 222180-23-6

Cat. No.: VC21092239

Molecular Formula: C14H10O3

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

4-(3-formylphenyl)benzoic Acid - 222180-23-6

Specification

CAS No. 222180-23-6
Molecular Formula C14H10O3
Molecular Weight 226.23 g/mol
IUPAC Name 4-(3-formylphenyl)benzoic acid
Standard InChI InChI=1S/C14H10O3/c15-9-10-2-1-3-13(8-10)11-4-6-12(7-5-11)14(16)17/h1-9H,(H,16,17)
Standard InChI Key ZIJAWDBNCZHVRY-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)C=O
Canonical SMILES C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)C=O

Introduction

Chemical Structure and Physical Properties

4-(3-formylphenyl)benzoic acid consists of two benzene rings connected by a single bond, with a carboxylic acid group at the para position of one ring and a formyl group at the meta position of the second ring. This structural arrangement creates a molecule with distinct electronic properties and reactivity patterns.

Based on structural analysis and comparison with similar compounds, the following properties can be established or estimated:

PropertyValueNotes
Chemical FormulaC₁₄H₁₀O₃Derived from molecular structure
Molecular Weight~226.23 g/molCalculated from atomic weights
AppearanceWhite to off-white crystalline solidSimilar to related compounds
Melting PointApproximately 180-220°CEstimated based on similar compounds
SolubilityPoorly soluble in water; soluble in organic solventsCharacteristic of aromatic carboxylic acids
pKa~4.0-4.5Estimated for the carboxylic acid group

Chemical Reactivity and Functional Group Analysis

Carboxylic Acid Functionality

The carboxylic acid group in 4-(3-formylphenyl)benzoic acid exhibits typical reactivity patterns, including:

  • Esterification with alcohols to form esters

  • Salt formation with bases

  • Amidation with amines

  • Reduction to primary alcohols

  • Decarboxylation under appropriate conditions

The acid hydrogen is relatively acidic with an estimated pKa of 4.0-4.5, similar to other aromatic carboxylic acids. The acidity is influenced by the electronic effects of the biphenyl system and the formyl group. The compound would likely form a conjugate base (4-(3-formylphenyl)benzoate) in alkaline conditions, similar to the behavior observed for 4-formylbenzoic acid .

Aldehyde Functionality

The formyl group presents distinctive reactivity patterns:

  • Oxidation to carboxylic acid

  • Reduction to primary alcohol

  • Condensation with amines to form imines

  • Aldol condensation with active methylene compounds

  • Formation of acetals and hemiacetals

  • Wittig reactions to form alkenes

These reactions make 4-(3-formylphenyl)benzoic acid particularly versatile as a synthetic intermediate. The aldehyde group can undergo oxidation reactions with various oxidizing agents, similar to what is observed with other formylbenzoic acids .

Synthesis and Preparation Methods

Several synthetic routes could be employed to prepare 4-(3-formylphenyl)benzoic acid:

Cross-Coupling Approach

One of the most efficient methods would involve a palladium-catalyzed cross-coupling reaction (such as Suzuki coupling) between 4-carboxyphenylboronic acid and 3-formylphenyl halide (or vice versa). This approach is analogous to methods used for synthesizing similar biphenyl compounds.

Oxidation of Methyl Groups

Starting from 4-(3-methylphenyl)benzoic acid, selective oxidation of the methyl group to a formyl group could be achieved using oxidizing agents such as potassium permanganate under controlled conditions or chromium reagents.

Hydrolysis of Ester Precursor

The acid could also be prepared by hydrolysis of methyl 4-(3-formylphenyl)benzoate , which has been documented with CAS number 221021-36-9. This process would typically involve base-catalyzed hydrolysis followed by acidification.

Formylation Reactions

Direct formylation of 4-phenylbenzoic acid using Vilsmeier-Haack conditions or other formylation methods could potentially yield the target compound, although regioselectivity might be challenging.

The synthetic approaches would be similar to those employed for 4-chloro-3-(4-formylphenyl)benzoic acid, which typically involves multi-step organic reactions including Friedel-Crafts acylation.

Applications in Organic Synthesis

As a Bifunctional Building Block

The presence of two reactive functional groups makes 4-(3-formylphenyl)benzoic acid an attractive building block for the synthesis of complex molecules:

  • The carboxylic acid group can form ester or amide linkages

  • The aldehyde group can undergo condensation reactions for carbon-carbon bond formation

  • Both functional groups can be independently modified in sequential reactions

Polymer Chemistry Applications

4-(3-formylphenyl)benzoic acid has potential applications in polymer chemistry:

  • As a monomer for polyesters and polyamides

  • For cross-linking polymers through the aldehyde functionality

  • In the synthesis of functional polymers with pendant reactive groups

Similar to 4-formylbenzoic acid, the compound could serve as an important intermediate in various polymer synthesis pathways .

Coordination Chemistry

The compound could function as a ligand in coordination chemistry:

  • The carboxylate group can coordinate to metal centers

  • The aldehyde oxygen can serve as a secondary coordination site

  • These features enable the formation of metal-organic frameworks (MOFs)

This application is supported by the observation that 4-formylbenzoic acid reacts with barium carbonate to yield two-dimensional barium(II) coordination polymers .

Analytical Characterization

Spectroscopic Properties

The compound would exhibit characteristic spectroscopic features:

Analytical MethodExpected Observations
IR SpectroscopyStrong C=O stretching bands (1700-1720 cm⁻¹ for carboxylic acid, 1680-1700 cm⁻¹ for aldehyde); O-H stretching band (3000-3500 cm⁻¹)
¹H NMRCarboxylic acid proton (12-13 ppm); aldehyde proton (9.9-10.1 ppm); aromatic protons (7.0-8.2 ppm)
¹³C NMRCarboxylic carbon (165-170 ppm); aldehyde carbon (190-195 ppm); aromatic carbons (120-145 ppm)
Mass SpectrometryMolecular ion peak at m/z 226; fragmentation pattern showing loss of CO, CO₂, and other characteristic fragments

These spectroscopic properties would be somewhat similar to those of 4-formylbenzoic acid, but with additional complexity due to the biphenyl system .

Chromatographic Behavior

HPLC analysis of 4-(3-formylphenyl)benzoic acid would likely show:

  • Retention on reverse-phase columns due to the hydrophobic biphenyl scaffold

  • Detection by UV absorption at wavelengths around 254-280 nm

  • Potential for derivatization to improve detection sensitivity

Comparative Analysis with Related Compounds

Understanding 4-(3-formylphenyl)benzoic acid in the context of related compounds provides valuable insights:

CompoundStructural RelationshipKey DifferencesReference
Methyl 4-(3-formylphenyl)benzoateMethyl ester of target compoundContains ester instead of free acid; MP: 99°C
4-Chloro-3-(4-formylphenyl)benzoic acidIsomeric chlorinated analogContains chloro group; different position of formyl group
4-Formylbenzoic acidSingle-ring analogLacks biphenyl system; MP: 247°C
5-Formylsalicylic acid cyclohexylthiosemicarbazoneDerivative of a related compoundContains hydroxyl and thiosemicarbazone groups; potent estrone sulfatase inhibitor (IC50 0.05 μM)

Challenges and Future Research Directions

Synthetic Challenges

The synthesis of 4-(3-formylphenyl)benzoic acid presents several challenges:

  • Controlling regioselectivity during formylation reactions

  • Preventing oxidation of the aldehyde group during manipulations of the carboxylic acid

  • Developing efficient, scalable synthesis routes

Future Research Opportunities

Several promising research directions emerge for this compound:

  • Development of green chemistry approaches to its synthesis

  • Exploration of its potential in creating stimuli-responsive materials

  • Investigation of structure-activity relationships in biological systems

  • Application in sensor development, exploiting the reactive aldehyde group

  • Utilization in the synthesis of new heterocyclic compounds

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